

Application Notes and Protocols for PF-04620110 in Rodent Studies

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Compound of Interest

Compound Name: PF-04620110

Cat. No.: B609929

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Introduction

PF-04620110 is a potent and selective inhibitor of Diacylglycerol O-acyltransferase 1 (DGAT-1), an enzyme that plays a crucial role in the final step of triglyceride synthesis.^{[1][2]} DGAT-1 inhibition is a therapeutic target for metabolic diseases, as demonstrated by studies where DGAT-1 knockout mice showed resistance to diet-induced obesity and increased insulin sensitivity.^{[1][2]} **PF-04620110** has an IC₅₀ of 19 nM for DGAT-1 and has been shown to be orally bioavailable, making it a valuable tool for in vivo studies.^{[2][3]} These application notes provide detailed protocols for the use of **PF-04620110** in rodent studies, based on established research.

Data Presentation

Table 1: PF-04620110 Dosage and Administration in Rat Studies

Animal Model	Dosage	Administration Route	Vehicle	Study Duration	Key Findings	Reference
Sprague-Dawley rats	0.1, 1, 10 mg/kg	Oral (p.o.)	5% methyl cellulose	Acute (single dose)	Statistically significant reduction in plasma triglyceride excursion at 2 hours post-lipid challenge.	[1][3]
Sprague-Dawley rats	5 mg/kg	Oral (p.o.)	5% aqueous methylcellulose	Pharmacokinetic study	C _{max} = 2130 ng/mL, T _{max} = 3.2 h, AUC _{0-inf} = 16700 ng h/mL.	[1]
Sprague-Dawley rats	1 mg/mL	Intravenous (i.v.)	Not specified	Pharmacokinetic study	Clearance of 1.8 L/kg.	[1]
Wistar Kyoto (WKY) rats	0.1 mg/kg/day	Oral	Not specified	1 week	Investigated effects on fructose-induced hypertension.	[4]

Table 2: PF-04620110 Dosage and Administration in Mouse Studies

Animal Model	Dosage	Administration Route	Vehicle	Study Duration	Key Findings	Reference
C57BL/6J mice	3 mg/kg/day	Oral	Dimethyl sulfoxide (DMSO)	4 weeks	Suppressed high-fat diet-induced IL-1 β and IL-18 production and reduced fasting blood glucose levels.	[5]
C57BL/6J mice	10 mg/kg	Oral gavage	Not specified	Acute (single dose)	Increased postprandial plasma glucagon-like peptide-1 (GLP-1) levels.	[6]
TallyHo/JnJ (TH) and ICR mice	Not specified	Not specified	Not specified	Acute	Investigated pharmacokinetic and pharmacodynamic effects on triglycerides and cholesterol.	[7]

db/db mice	3 and 10 mg/kg	Not specified	Not specified	5 weeks	Modestly reduced food intake.	[8]
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Experimental Protocols

Protocol 1: Acute Lipid Challenge in Rats

Objective: To evaluate the acute effect of **PF-04620110** on postprandial plasma triglyceride levels.

Materials:

- **PF-04620110**
- Vehicle: 5% methyl cellulose in sterile water
- Sprague-Dawley rats
- Corn oil
- Blood collection supplies (e.g., EDTA tubes)
- Centrifuge
- Triglyceride assay kit

Procedure:

- Fast Sprague-Dawley rats overnight.
- Prepare **PF-04620110** in 5% methyl cellulose to the desired concentrations (e.g., 0.1, 1, and 10 mg/kg).
- Administer the **PF-04620110** formulation or vehicle control to the rats via oral gavage.

- Thirty minutes after compound administration, administer a bolus of corn oil via oral gavage.
[1]
- Collect blood samples at baseline (pre-dose) and at 1, 2, and 4 hours post-corn oil administration.[1]
- Process blood samples to obtain plasma by centrifugation.
- Measure plasma triglyceride concentrations using a commercial assay kit.

Protocol 2: Chronic Efficacy Study in a Diet-Induced Obesity Mouse Model

Objective: To assess the long-term effects of **PF-04620110** on metabolic parameters in mice fed a high-fat diet.

Materials:

- **PF-04620110**
- Vehicle: Dimethyl sulfoxide (DMSO)
- C57BL/6J mice
- High-fat diet (HFD) and regular diet (RD)
- Blood collection supplies
- Glucose meter
- ELISA kits for IL-1 β and IL-18

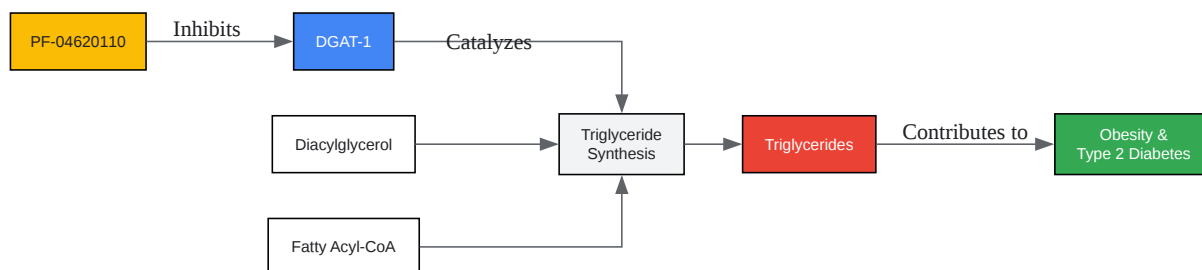
Procedure:

- Induce obesity and diabetes in C57BL/6J mice by feeding them a high-fat diet for 12 weeks. A control group should be fed a regular diet.[5]

- After the induction period, divide the HFD-fed mice into two groups: vehicle control and **PF-04620110** treatment.
- Prepare **PF-04620110** in DMSO.
- Administer **PF-04620110** (e.g., 3 mg/kg) or vehicle control orally once daily for 4 weeks.[5]
- Monitor body weight and food intake regularly throughout the study.
- At the end of the treatment period, collect blood samples for analysis.
- Measure fasting blood glucose levels using a glucose meter.[5]
- Measure plasma levels of IL-1 β and IL-18 using ELISA kits to assess inflammatory markers.[5]

Visualizations

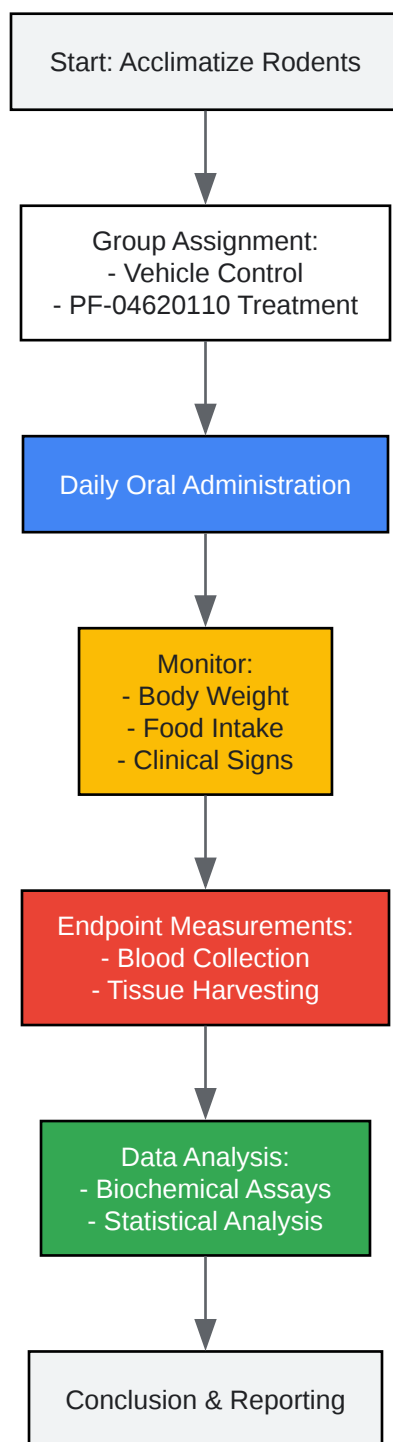
Signaling Pathway



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Caption: Mechanism of action of **PF-04620110**.

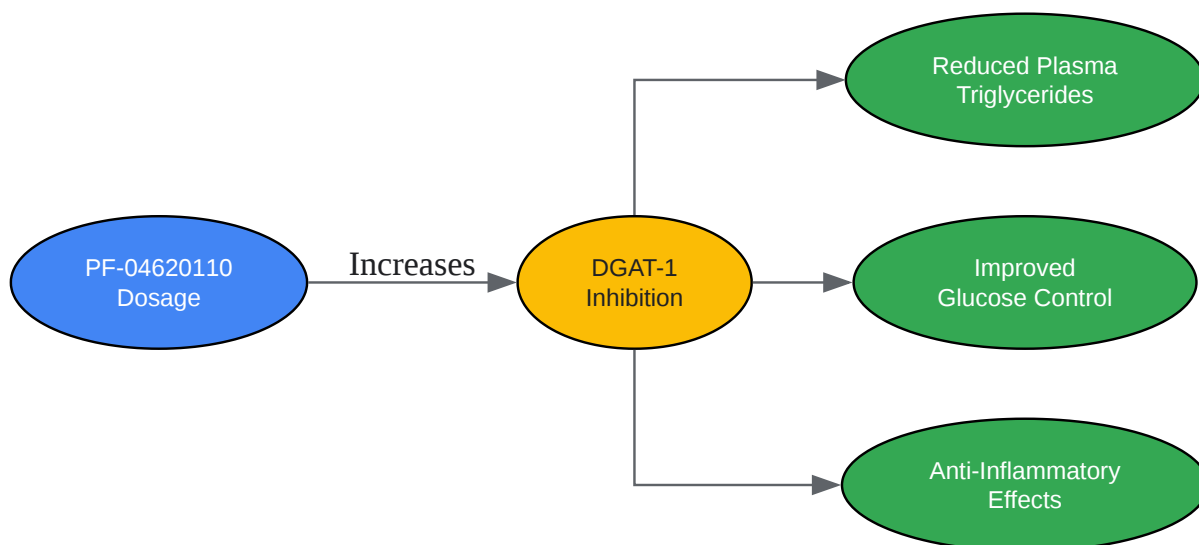
Experimental Workflow



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Caption: General workflow for a chronic rodent study.

Logical Relationship



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Caption: Relationship between **PF-04620110** dosage and its effects.

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